5-Methylchroman-4-one

Description

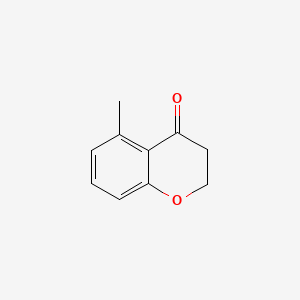

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVQMWINGWSVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCOC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675457 |

Source

|

| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-68-7 |

Source

|

| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Methylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methylchroman-4-one. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this heterocyclic compound. This document includes quantitative data, detailed experimental protocols, and visualizations to support further research and application.

Introduction to 5-Methylchroman-4-one

5-Methylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of biological activities.[1][2] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4][5] 5-Methylchroman-4-one, as a specific derivative, is a useful reagent in organic synthesis, for instance, in the cyclization and ring enlargement of (arylazo)(isocyanato)benzopyran derivatives to create novel tricyclic O,N-heterocycles.[6]

Physicochemical Data

The fundamental physical and chemical properties of 5-Methylchroman-4-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18385-68-7 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₂ | [6][7] |

| Molecular Weight | 162.19 g/mol | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Boiling Point | 302.6 ± 42.0 °C at 760 mmHg | [7] |

| Flash Point | 145.1 ± 21.4 °C | [7] |

| LogP | 2.45 | [7] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [7] |

| Refractive Index | 1.555 | [7] |

| Purity | 97% |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of chroman-4-one derivatives are crucial for their study and application. Below are representative methodologies.

Protocol 1: General Synthesis of Chroman-4-ones via Aldol Condensation

This protocol describes a general method for synthesizing chroman-4-ones from substituted 2'-hydroxyacetophenones and aldehydes.[8]

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

N,N-diisopropylethylamine (DIPA) or other suitable base

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted 2'-hydroxyacetophenone and the appropriate aldehyde in ethanol.

-

Add N,N-diisopropylethylamine (DIPA) as a base to the mixture.

-

Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 170 °C) for a designated time (e.g., 1-2 hours).[8]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by standard techniques such as flash column chromatography.

Protocol 2: Characterization of Chroman-4-ones

This protocol outlines the standard analytical techniques used to confirm the structure and purity of synthesized chroman-4-ones.

Materials:

-

Synthesized chroman-4-one product

-

Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR

-

Potassium bromide (KBr) for IR spectroscopy

-

NMR spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR)

-

Fourier Transform Infrared (FTIR) spectrometer

-

Mass spectrometer (e.g., ESI-MS or HRMS)

-

Melting point apparatus

Procedure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent.

-

Record ¹H and ¹³C NMR spectra.

-

Characteristic signals for the chroman-4-one core include triplets for the C2 and C3 protons and signals in the aromatic region. For example, in 7-Hydroxychroman-4-one, signals appear at δH 4.45 (t, J = 6.1 Hz; 2H; H-2) and 2.66 (t, J = 6.7 Hz; 2H; H-3).[2]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the product or analyze as a thin film.

-

Record the IR spectrum. A strong absorption band corresponding to the C=O stretch of the ketone is expected (typically around 1634-1648 cm⁻¹).[9]

-

-

Mass Spectrometry (MS):

-

Analyze the product using a mass spectrometer to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

-

Melting Point Determination:

-

Measure the melting point of the solid product using a melting point apparatus to assess its purity.[9]

-

Biological Activity and Relevant Pathways

The chroman-4-one scaffold is a key component in a variety of biologically active molecules.[5] A significant area of research is their potential as anticancer agents through the inhibition of enzymes like Sirtuin 2 (SIRT2).[1] SIRT2 is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a generalized synthetic workflow for chroman-4-one derivatives, a crucial process for generating novel compounds for biological screening.

Caption: General workflow for the synthesis and screening of chroman-4-one derivatives.

Conclusion

5-Methylchroman-4-one, as part of the broader class of chroman-4-ones, presents significant opportunities for research and development in medicinal chemistry and organic synthesis. Its defined physicochemical properties provide a solid foundation for its use as a building block for more complex molecules. The synthetic protocols outlined are robust methods for generating a variety of derivatives, which can then be evaluated for a wide range of biological activities. Further investigation into the specific biological targets of 5-Methylchroman-4-one and its analogues is warranted to fully explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. 5-METHYLCHROMAN-4-ONE | CAS#:18385-68-7 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

The Discovery and Natural Occurrence of Chroman-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-ones, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the natural world, particularly in the plant and fungal kingdoms.[1][2] Structurally characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, these compounds are biogenetically related to flavonoids and serve as crucial intermediates in the biosynthesis of various bioactive molecules, including homoisoflavonoids.[3][4] The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][4][5] This technical guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of chroman-4-ones, supplemented with detailed experimental protocols and quantitative data to support further research and development in this promising field.

Discovery of Chroman-4-ones

The journey of discovering chroman-4-ones is intrinsically linked to the broader exploration of natural products. While the core chroman-4-one structure has been known for a considerable time through synthetic chemistry, the first isolation of a related compound, the homoisoflavanone eucomin, from the bulbs of Eucomis bicolor in 1967 marked a significant milestone in the field. This discovery unveiled a new class of natural products and spurred further investigation into their distribution and biological significance. Since then, a vast array of chroman-4-one derivatives have been isolated from numerous natural sources, each with unique substitution patterns that dictate their biological activities.

Natural Occurrence of Chroman-4-ones

Chroman-4-ones are ubiquitously found in a variety of plant families and are also produced by fungi.[1] Their presence has been documented in the Fabaceae, Asparagaceae, Orchidaceae, Polygonaceae, Portulacaceae, and Gentianaceae plant families.[3] Fungi, particularly endophytic fungi, are also a rich source of structurally diverse and biologically active chroman-4-ones.[1][6]

Quantitative Abundance of Naturally Occurring Chroman-4-ones

The concentration of chroman-4-ones in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize some of the quantitative data available in the literature.

| Chroman-4-one Derivative | Natural Source | Plant/Fungal Part | Yield/Concentration | Reference |

| Flavanones | ||||

| Neoeriocitrin | Citrus changshanensis | Peel | - | [7] |

| Naringin | Citrus changshanensis | Peel | - | [7] |

| Hesperidin | Citrus changshanensis | Peel | - | [7] |

| Neohesperidin | Citrus changshanensis | Peel | - | [7] |

| Total Flavonoids | Citrus paradisi (Grapefruit) | Waste (Peel, Seeds) | ~2500 mg/100 g DW | [8] |

| Total Flavonoids | Citrus deliciosa (Mandarin) | Waste (Peel, Seeds) | ~1200 mg/100 g DW | [8] |

| Homoisoflavonoids | ||||

| Eucomin | Eucomis bicolor | Bulbs | - | |

| Other Chroman-4-ones | ||||

| Penicichromanone A | Penicillium chrysogenum | - | - | [6] |

| Penicichromanone B | Penicillium chrysogenum | - | - | [6] |

Note: The yields for the flavanones from Citrus changshanensis were reported in a study focused on a new isolation method, but specific quantitative yields from the raw material were not provided in the abstract.

Biosynthesis of Chroman-4-ones

The biosynthesis of chroman-4-ones is primarily rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of phenolic compounds. The formation of the characteristic C6-C3-C6 backbone of flavonoids, from which many chroman-4-ones are derived, is a well-elucidated process involving a series of enzymatic reactions.

The Phenylpropanoid Pathway to Flavanones

The biosynthesis of flavanones, a major subclass of chroman-4-ones, begins with the amino acid L-phenylalanine. A sequence of three key enzymes converts L-phenylalanine into 4-coumaroyl-CoA, the activated precursor for flavonoid synthesis.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The subsequent steps involve the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, derived from primary metabolism, to construct the flavonoid skeleton.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone.

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin.

From naringenin, further enzymatic modifications such as hydroxylation, methylation, and glycosylation lead to the vast diversity of flavanones found in nature.

Experimental Protocols

This section provides a generalized framework for the isolation and characterization of chroman-4-ones from natural sources, based on commonly employed laboratory techniques.

General Workflow for Isolation and Characterization

References

- 1. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactivity of the 5-Methylchroman-4-one Core

For Researchers, Scientists, and Drug Development Professionals

The 5-Methylchroman-4-one scaffold is a significant heterocyclic motif in medicinal chemistry. As a derivative of chroman-4-one, it serves as a privileged structure—a molecular framework that is frequently found in biologically active compounds.[1][2] The strategic placement of the methyl group at the 5-position influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological interactions. This guide provides an in-depth analysis of the synthesis, fundamental reactivity, and key transformations of the 5-Methylchroman-4-one core, offering valuable insights for its application in drug discovery and development.[2][3]

Synthesis of the 5-Methylchroman-4-one Core

The construction of the chroman-4-one skeleton is a well-established process in organic synthesis, with several reliable methods available. The most common approach for synthesizing 2-substituted chroman-4-ones involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael addition to close the heterocyclic ring.[1][4] Microwave-assisted protocols have been shown to improve reaction times and yields significantly.[1]

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Synthesis of 5-Methylchroman-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis mechanism for 5-Methylchroman-4-one, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines the core synthetic pathways, provides detailed experimental protocols, and presents quantitative data to support researchers in the development of novel therapeutics.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the central scaffold of numerous biologically active molecules. The substituent pattern on the chroman-4-one ring system is critical in defining its pharmacological activity. 5-Methylchroman-4-one, in particular, serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own potential biological activities. This guide focuses on the prevalent and effective methods for its synthesis.

Core Synthesis Mechanism: Intramolecular Michael Addition

The most widely employed and efficient method for the synthesis of 5-Methylchroman-4-one is through a base-catalyzed reaction between 2'-hydroxy-5'-methylacetophenone and formaldehyde. This reaction proceeds via an initial aldol condensation to form a chalcone-like intermediate, which then undergoes a rapid intramolecular oxa-Michael addition to yield the final chroman-4-one ring structure.[1]

The overall reaction is a one-pot synthesis that is both atom-economical and relatively straightforward to perform. The choice of base and reaction conditions can influence the reaction rate and overall yield.

Synthetic Pathways and Methodologies

Two primary methodologies are presented for the synthesis of 5-Methylchroman-4-one: a classical base-catalyzed condensation and a microwave-assisted organic synthesis (MAOS) approach.

Classical Base-Catalyzed Synthesis

This traditional method involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent at room temperature. The reaction typically proceeds over a period of 12-24 hours.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[2] This method utilizes a base such as N,N-diisopropylethylamine (DIPA) in ethanol under microwave irradiation.

Experimental Protocols

Protocol 1: Classical Base-Catalyzed Synthesis of 5-Methylchroman-4-one

Materials:

-

2'-hydroxy-5'-methylacetophenone

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxy-5'-methylacetophenone in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Cool the mixture in an ice bath and add formaldehyde (1.1-1.5 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Protocol 2: Microwave-Assisted Synthesis of 5-Methylchroman-4-one

Materials:

-

2'-hydroxy-5'-methylacetophenone

-

Formaldehyde (or paraformaldehyde)

-

N,N-diisopropylethylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 0.4 M solution of 2'-hydroxy-5'-methylacetophenone in ethanol, add formaldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2]

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with 10% aqueous NaOH, 1M aqueous HCl, water, and finally brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-Methylchroman-4-one.[2]

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of chroman-4-ones based on literature for analogous compounds. Yields are dependent on the specific substrates and reaction conditions.

| Parameter | Classical Method | Microwave-Assisted Method |

| Base | NaOH or KOH | DIPA |

| Solvent | Ethanol | Ethanol |

| Temperature | Room Temperature | 160-170 °C |

| Reaction Time | 12-24 hours | 1 hour |

| Typical Yield | Moderate to Good | Good to Excellent[2] |

Visualizing the Synthesis

Synthesis Pathway of 5-Methylchroman-4-one

Caption: General synthesis pathway for 5-Methylchroman-4-one.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification.

References

Theoretical Exploration of 5-Methylchroman-4-one: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of 5-Methylchroman-4-one is crucial for the rational design of novel therapeutic agents and for elucidating its potential biological activities. This technical guide provides a comprehensive overview of the theoretical studies on the structure of 5-Methylchroman-4-one, integrating computational modeling with spectroscopic analysis. The methodologies and data presented herein are based on established theoretical chemistry principles and draw parallels from studies on closely related chroman-4-one derivatives.

Molecular Structure and Geometry

The molecular structure of 5-Methylchroman-4-one has been optimized using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries and electronic properties. These calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation.

Computational Protocol for Geometry Optimization

A typical computational protocol for geometry optimization of 5-Methylchroman-4-one involves the following steps:

-

Initial Structure Generation: A 2D sketch of 5-Methylchroman-4-one is converted into a 3D structure using molecular modeling software.

-

Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed and well-validated method for such calculations.

-

Basis Set Selection: The 6-311++G(d,p) basis set is often chosen to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, ground-state geometry.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the general workflow for the computational study of 5-Methylchroman-4-one.

Optimized Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized structure of 5-Methylchroman-4-one based on DFT calculations.

Table 1: Selected Bond Lengths (Å) of 5-Methylchroman-4-one

| Bond | Predicted Length (Å) |

| C1-O1 | 1.37 |

| O1-C9 | 1.38 |

| C2-C3 | 1.53 |

| C3-C4 | 1.51 |

| C4=O2 | 1.22 |

| C4-C4a | 1.48 |

| C4a-C5 | 1.40 |

| C5-C5-CH3 | 1.51 |

| C5-C6 | 1.39 |

| C6-C7 | 1.39 |

| C7-C8 | 1.39 |

| C8-C8a | 1.39 |

| C8a-C4a | 1.40 |

| C8a-O1 | 1.37 |

Table 2: Selected Bond Angles (°) of 5-Methylchroman-4-one

| Angle | Predicted Angle (°) |

| C9-O1-C8a | 118.5 |

| O1-C9-C2 | 113.2 |

| C9-C2-C3 | 110.8 |

| C2-C3-C4 | 111.5 |

| C3-C4=O2 | 122.1 |

| O2=C4-C4a | 121.8 |

| C3-C4-C4a | 116.1 |

| C4-C4a-C5 | 119.5 |

| C4a-C5-C6 | 119.8 |

| C4a-C5-C5-CH3 | 121.0 |

| C6-C5-C5-CH3 | 119.2 |

| C5-C6-C7 | 120.3 |

| C6-C7-C8 | 120.1 |

| C7-C8-C8a | 119.6 |

| C8-C8a-O1 | 122.3 |

| C8-C8a-C4a | 118.1 |

| O1-C8a-C4a | 119.6 |

| C5-C4a-C8a | 119.7 |

Table 3: Selected Dihedral Angles (°) of 5-Methylchroman-4-one

| Dihedral Angle | Predicted Angle (°) |

| C8a-O1-C9-C2 | -12.5 |

| O1-C9-C2-C3 | 38.1 |

| C9-C2-C3-C4 | -55.2 |

| C2-C3-C4-C4a | 43.7 |

| C3-C4-C4a-C8a | -17.8 |

| O1-C8a-C4a-C4 | -0.5 |

Electronic Properties

The electronic properties of 5-Methylchroman-4-one, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential intermolecular interactions.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, indicating the electron distribution across the molecule.

Table 4: Predicted Mulliken Atomic Charges of Selected Atoms in 5-Methylchroman-4-one

| Atom | Predicted Mulliken Charge (a.u.) |

| O1 (ether) | -0.55 |

| O2 (carbonyl) | -0.58 |

| C4 (carbonyl) | +0.45 |

| C5 | -0.12 |

| C5-CH3 (C) | -0.25 |

| H (on CH3) | +0.12 (average) |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Table 5: Predicted Frontier Molecular Orbital Energies of 5-Methylchroman-4-one

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.87 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The following diagram illustrates the relationship between these orbitals and chemical reactivity.

Spectroscopic Properties

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy

Vibrational frequency calculations predict the positions and intensities of absorption bands in the infrared spectrum. These are characteristic of the functional groups present in the molecule.

-

Sample Preparation: A small amount of the 5-Methylchroman-4-one sample is typically prepared as a KBr pellet or dissolved in a suitable solvent (e.g., CCl4).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed and assigned to specific vibrational modes of the molecule.

Table 6: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 5-Methylchroman-4-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2980 | 2850-3000 |

| C=O stretch (carbonyl) | 1685 | 1680-1700 |

| C=C stretch (aromatic) | 1580-1620 | 1500-1600 |

| C-O stretch (ether) | 1230 | 1200-1275 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Theoretical calculations can predict the chemical shifts (δ) of these nuclei.

-

Sample Preparation: The 5-Methylchroman-4-one sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to elucidate the molecular structure.

Table 7: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Methylchroman-4-one (relative to TMS)

| Proton(s) | Predicted Chemical Shift (ppm) |

| H2 (CH₂) | 4.5 |

| H3 (CH₂) | 2.8 |

| H6 | 7.0 |

| H7 | 7.5 |

| H8 | 6.9 |

| 5-CH₃ | 2.4 |

Table 8: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Methylchroman-4-one (relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 67.8 |

| C3 | 45.2 |

| C4 (C=O) | 192.1 |

| C4a | 121.5 |

| C5 | 128.9 |

| C6 | 118.3 |

| C7 | 136.2 |

| C8 | 117.9 |

| C8a | 161.4 |

| 5-CH₃ | 18.5 |

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the structure of 5-Methylchroman-4-one. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic properties, and predicted spectroscopic signatures. The presented data, including bond lengths, bond angles, Mulliken charges, and HOMO-LUMO energies, offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery. The outlined experimental protocols for IR and NMR spectroscopy provide a basis for the experimental validation of these theoretical findings. This comprehensive analysis serves as a foundational resource for further investigation into the chemical and biological properties of 5-Methylchroman-4-one and its derivatives.

The 5-Methyl Group: A Subtle Modification with Profound Biological Impact

An In-depth Technical Guide for Researchers and Drug Development Professionals

The addition of a single methyl group (—CH₃) to a molecule, a seemingly minor chemical alteration, can dramatically reshape its biological function. This technical guide explores the multifaceted roles of the 5-methyl group, a critical player in epigenetic regulation, genomic stability, and pharmacological activity. From its canonical presence in thymine to its dynamic regulatory role on cytosine, the 5-methyl group is fundamental to cellular programming and a key modulator in drug design. This document provides a comprehensive overview of its biological relevance, quantitative impact, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.

The 5-Methyl Group in Nucleic Acids: An Epigenetic and Structural Keystone

The biological significance of the 5-methyl group is most pronounced in the context of nucleic acids, where it distinguishes DNA from RNA and serves as a primary epigenetic mark.

5-Methylcytosine (5mC): The Fifth Base of the Genome

In mammalian genomes, the principal epigenetic modification is the methylation of cytosine at the C5 position, creating 5-methylcytosine (5mC).[1][2] This modification predominantly occurs in the context of CpG dinucleotides.[1] Far from being a static mark, DNA methylation is a dynamic process that is crucial for numerous biological functions.[1]

-

Gene Regulation : 5mC is a key repressor of transcription.[3] When located in promoter regions, particularly in CpG islands, it is associated with stable, long-term gene silencing.[3][4] This repression can occur by physically hindering the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a compact, transcriptionally inactive state.[3][5]

-

Genomic Stability : DNA methylation helps to suppress the expression of transposable elements and repetitive sequences, which constitute a large portion of the human genome, thereby maintaining genomic integrity.[3][5]

-

Development and Disease : The establishment and maintenance of 5mC patterns are critical for normal development, including genomic imprinting and X-chromosome inactivation.[6] Aberrant DNA methylation profiles are a hallmark of many diseases, particularly cancer, where hypermethylation can silence tumor suppressor genes and hypomethylation can lead to genomic instability.[2][6]

The enzymatic machinery responsible for this process involves a family of DNA methyltransferases (DNMTs). DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development, while DNMT1 maintains these patterns through DNA replication by recognizing hemi-methylated DNA.[1][2]

The Dynamic Cycle of DNA Methylation and Demethylation

Once considered a stable, irreversible mark, 5mC is now known to be dynamically regulated through a process of active demethylation.[7] This pathway is initiated by the Ten-eleven translocation (TET) family of dioxygenases.

-

Oxidation : TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[6]

-

Excision and Repair : 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).

-

Restoration : The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which restores the original unmodified cytosine.

5hmC is not merely an intermediate; it is a stable modification in its own right and may have distinct biological functions, often being associated with active gene expression when found within gene bodies.[6]

5-Methyluracil (Thymine): Enhancing Genomic Fidelity

Thymine, a core component of DNA, is chemically known as 5-methyluracil.[8][9] Its presence in DNA in place of uracil (found in RNA) is a crucial evolutionary adaptation for maintaining genetic integrity.

Cytosine can spontaneously deaminate to form uracil, an event that, if left unrepaired, would lead to a C-to-T transition mutation during DNA replication.[10] Cells have evolved repair machinery that recognizes and removes uracil from DNA. However, if uracil were a natural component of DNA, the repair systems would be unable to distinguish between a legitimate uracil and one arising from cytosine deamination.

By methylating uracil to form thymine, the cell effectively "tags" the correct base.[11] The spontaneous deamination of 5-methylcytosine results in thymine.[10] While this C-to-T transition is a common source of mutation (CpG sites are mutational hotspots), the presence of thymine as a standard DNA base ensures that uracil is always recognized as foreign and in need of repair, significantly reducing the overall mutation rate.[10][11] The methyl group itself also contributes to the stability of the DNA double helix.

The "Magic Methyl" in Drug Discovery and Development

In medicinal chemistry, the strategic addition of a methyl group to a lead compound can lead to dramatic improvements in its pharmacological profile, a phenomenon often dubbed the "magic methyl" effect.[12][13] This is not an arcane art but a result of the methyl group's ability to favorably modulate key drug properties.

-

Potency and Selectivity : A methyl group can enhance binding affinity by occupying a small hydrophobic pocket within the receptor's binding site, increasing favorable van der Waals interactions and displacing water molecules.[12][13] This can lead to significant increases in potency, sometimes by several orders of magnitude.[14][15] Furthermore, by filling a specific pocket in the target receptor but creating a steric clash in off-target receptors, methylation can substantially improve selectivity.

-

Conformational Control : Introducing a methyl group can restrict the rotatable bonds of a molecule, reducing the entropic penalty upon binding and locking it into a more bioactive conformation.[12]

-

Pharmacokinetics : Methylation can block sites of metabolic attack (metabolic blocking), for example, by preventing oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and oral bioavailability.[16]

Quantitative Data Presentation

The impact of the 5-methyl group can be quantified through various experimental assays. The following tables summarize key data from the literature.

Table 1: Effect of Methylation on Protein-Ligand Binding Affinity

| Protein Target | Ligand (H) | Kᵢ (nM) | Ligand (CH₃) | Kᵢ (nM) | Fold Improvement | Reference |

| p38α MAP Kinase | Inhibitor 1 | >2500 | Inhibitor 2 | 12 | >200 | [14] |

| Thrombin | Inhibitor 16 | 367 | Inhibitor 17 | 2 | 183.5 | [14][15] |

| CB₂ Receptor | Compound 25 | ~5000 | Compound 26 | ~100 | 50 | [12] |

| MeCP2 (MBD) | Unmethylated DNA | 1100 | Symmetrically Methylated DNA | 12 | 91.7 | [17] |

Table 2: Effect of Methyl Group on Free Energy of Binding (ΔΔG_bind)

| System | H → CH₃ Substitution | Experimental ΔΔG_bind (kcal/mol) | Calculated ΔΔG_bind (kcal/mol) | Reference |

| p38α MAP Kinase | Inhibitor 1 → 2 | < -3.1 | -3.3 ± 0.2 | [14] |

| Thrombin | Inhibitor 16 → 17 | -3.2 | -3.7 ± 0.3 | [15] |

| Transfer to Hexadecane | Methane → Ethane | -0.71 | - | [14] |

Key Experimental Protocols

Studying the 5-methyl group, particularly 5mC in DNA, requires specialized techniques to differentiate it from unmodified cytosine.

Bisulfite Sequencing

This method is considered the "gold standard" for single-nucleotide resolution mapping of 5mC.[18][19]

-

Principle : Sodium bisulfite treatment deaminates unmethylated cytosine (C) to uracil (U), while 5-methylcytosine (5mC) is resistant to this conversion.[10][18]

-

Methodology :

-

DNA Isolation : Extract high-quality genomic DNA from the sample.

-

Bisulfite Conversion : Treat the DNA with sodium bisulfite under denaturing conditions. This converts C to U, leaving 5mC unchanged.

-

PCR Amplification : Amplify the target region using PCR. During amplification, the uracils are replaced with thymines (T).

-

Sequencing : Sequence the PCR products using Sanger or next-generation sequencing (NGS) platforms.

-

Data Analysis : Align the sequenced reads to a reference genome. Any C that remains a C in the sequence was originally a 5mC, while any C that is read as a T was originally an unmethylated cytosine.

-

-

Limitations : The harsh chemical treatment can cause significant DNA degradation and fragmentation, leading to sample loss and sequencing bias.[20]

Enzymatic Methyl-seq (EM-seq)

A newer, less damaging alternative to bisulfite sequencing.[20][21]

-

Principle : EM-seq uses a series of enzymatic reactions to achieve the same C-to-T conversion for unmethylated cytosines while protecting methylated ones.[21][22]

-

Methodology :

-

Oxidation : The TET2 enzyme oxidizes 5mC and 5hmC, protecting them from subsequent deamination.[21]

-

Deamination : The APOBEC enzyme specifically deaminates only the unmodified cytosines, converting them to uracils.[21]

-

Library Preparation & Sequencing : The resulting DNA is used for standard library preparation and sequencing.

-

Data Analysis : Analysis is similar to bisulfite sequencing, where remaining cytosines represent methylated sites.

-

-

Advantages : The gentle enzymatic process results in less DNA damage, higher library complexity and yield, and more uniform coverage compared to bisulfite methods.[20]

Methylated DNA Immunoprecipitation (MeDIP)

An enrichment-based method for analyzing genome-wide methylation patterns.

-

Principle : This technique uses an antibody that specifically binds to 5-methylcytosine to enrich for methylated DNA fragments from the genome.

-

Methodology :

-

DNA Fragmentation : Genomic DNA is isolated and fragmented, typically by sonication.

-

Immunoprecipitation : The fragmented DNA is incubated with a monoclonal antibody specific for 5mC. The antibody-DNA complexes are then captured, often using magnetic beads.

-

Elution and Analysis : The enriched, methylated DNA fragments are eluted and can be analyzed by qPCR (MeDIP-qPCR) for specific loci or by next-generation sequencing (MeDIP-seq) for genome-wide analysis.

-

-

Application : MeDIP is useful for identifying differentially methylated regions across the genome but does not provide single-nucleotide resolution.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. epigenie.com [epigenie.com]

- 4. engineeringness.com [engineeringness.com]

- 5. Evolving insights on how cytosine methylation affects protein–DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Demethylation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. newworldencyclopedia.org [newworldencyclopedia.org]

- 9. news-medical.net [news-medical.net]

- 10. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Analysis of DNA 5-methylcytosine Using Nanopore Sequencing [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]

- 22. Overview of EM-seq: A New Detection Approach for DNA Methylation - CD Genomics [cd-genomics.com]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: Detailed Experimental Protocol for the Synthesis of 5-Methylchroman-4-one

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves an initial Williamson ether synthesis to produce 3-(2-methylphenoxy)propanoic acid from o-cresol and 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid to yield the target chromanone. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, characterization data, and a clear workflow visualization.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1] The substituent pattern on the chroman-4-one scaffold is critical in defining its pharmacological activity, with various derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.[1] 5-Methylchroman-4-one (CAS: 18385-68-7) is a specific derivative whose synthesis is of interest for further biological evaluation and as a building block in the development of novel therapeutic agents.[2] This protocol details a reliable and reproducible method for its preparation via an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid precursor.[3]

Overall Synthetic Scheme

The synthesis of 5-Methylchroman-4-one is accomplished in two primary steps as illustrated below:

-

Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

-

Step 2: Intramolecular Friedel-Crafts Acylation to yield 5-Methylchroman-4-one

Caption: Overall reaction scheme for the synthesis of 5-Methylchroman-4-one.

Experimental Protocols

3.1. Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

3.1.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |

| o-Cresol | 95-48-7 | C₇H₈O | 108.14 | Sigma-Aldrich | ≥99% purity |

| 3-Chloropropanoic acid | 107-94-8 | C₃H₅ClO₂ | 108.52 | Sigma-Aldrich | ≥98% purity |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Fisher Scientific | Pellets, ≥97% |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | VWR | 6 M aqueous solution |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | For drying |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |

3.1.2. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

3.1.3. Procedure

-

In the 500 mL three-neck round-bottom flask, dissolve sodium hydroxide (8.8 g, 0.22 mol) in deionized water (100 mL).

-

To the stirred solution, add o-cresol (21.6 g, 0.20 mol).

-

In a separate beaker, dissolve 3-chloropropanoic acid (22.8 g, 0.21 mol) in deionized water (50 mL) and carefully neutralize with a solution of sodium hydroxide (8.4 g, 0.21 mol) in water (50 mL).

-

Add the sodium 3-chloropropionate solution to the flask containing the sodium o-cresoxide solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a 1 L separatory funnel.

-

Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted o-cresol. Discard the organic layers.

-

Acidify the aqueous layer to pH ~2 by slowly adding 6 M HCl. A white precipitate will form.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

3.2. Step 2: Intramolecular Friedel-Crafts Acylation of 3-(2-methylphenoxy)propanoic acid

3.2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |

| 3-(2-methylphenoxy)propanoic acid | 7345-21-3 | C₁₀H₁₂O₃ | 180.20 | From Step 1 | |

| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | N/A | Sigma-Aldrich | 115% P₂O₅ assay |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Sigma-Aldrich | Aqueous solution |

| Crushed Ice | 7732-18-5 | H₂O | 18.02 | In-house |

3.2.2. Equipment

-

250 mL round-bottom flask

-

Mechanical stirrer (recommended) or magnetic stirrer

-

Oil bath

-

Standard laboratory glassware for workup and purification

-

Flash chromatography system

3.2.3. Procedure

-

Place 3-(2-methylphenoxy)propanoic acid (18.0 g, 0.10 mol) into the 250 mL round-bottom flask.

-

Add polyphosphoric acid (approx. 180 g, 10 times the weight of the starting material).

-

Heat the viscous mixture to 100°C in an oil bath with efficient stirring for 1-2 hours. A mechanical stirrer is recommended for better mixing.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker to decompose the PPA.

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic extracts and wash them sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Methylchroman-4-one.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield 5-Methylchroman-4-one as a solid.

Data Presentation

4.1. Product Characterization

The identity and purity of the final product, 5-Methylchroman-4-one, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀O₂[2][5] |

| Molecular Weight | 162.19 g/mol [2][5] |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~7.4-7.5 (t, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), 4.5 (t, J=6.5 Hz, 2H, -OCH₂-), 2.8 (t, J=6.5 Hz, 2H, -CH₂CO-), 2.6 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~192 (C=O), ~159 (Ar-C), ~136 (Ar-C), ~132 (Ar-C), ~126 (Ar-C), ~121 (Ar-C), ~117 (Ar-C), ~67 (-OCH₂-), ~37 (-CH₂CO-), ~16 (Ar-CH₃). |

| Mass Spec (EI) | m/z (%): 162 ([M]⁺), 134, 105. |

| Purity | ≥97% (as determined by HPLC or ¹H NMR)[5] |

4.2. Reaction Data Summary

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1: Williamson Ether Synthesis | o-Cresol (21.6 g) | 3-(2-methylphenoxy)propanoic acid | 36.0 g | 28.8 - 32.4 g | 80 - 90% |

| 2: Intramolecular Friedel-Crafts Acylation | 3-(2-methylphenoxy)propanoic acid | 5-Methylchroman-4-one | 16.2 g | 12.2 - 14.6 g | 75 - 90% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from initial setup to final product characterization.

Caption: Workflow diagram for the synthesis and purification of 5-Methylchroman-4-one.

References

Application Notes and Protocols for 5-Methylchroman-4-one in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one belongs to the chromanone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive research specifically on 5-Methylchroman-4-one's anticancer properties is emerging, the broader family of chromanone derivatives has demonstrated considerable potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including but not limited to lung, breast, and prostate cancer.[1] The anticancer activity of chromanone derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2] This document provides a detailed overview of the application of 5-Methylchroman-4-one and its analogs in anticancer research, summarizing key data and providing standardized protocols for its investigation.

Data Presentation: In Vitro Anticancer Activity of Chromanone Derivatives

The following table summarizes the cytotoxic activity of various chromanone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cancer cell growth. It is important to note that the efficacy can vary based on the specific substitutions on the chromanone scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chromanone Derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | [3] |

| Chromanone Derivative 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [3] |

| Chromanone Derivative 11 | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | [3] |

| 2,5-Dimethylchroman-4-one Derivative 19b | MCF-7 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 19e | MCF-7 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 22a | MCF-7 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 22c | MCF-7 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 19b | MDA-MB-231 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 19e | MDA-MB-231 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 22a | MDA-MB-231 (Breast Cancer) | 8.5 - 25.0 | [4] |

| 2,5-Dimethylchroman-4-one Derivative 22c | MDA-MB-231 (Breast Cancer) | 8.5 - 25.0 | [4] |

| Chromene-based Chalcone 14 | K562 (Leukemia) | 38.7 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 5-Methylchroman-4-one on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, DU-145)

-

5-Methylchroman-4-one

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-Methylchroman-4-one in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Methylchroman-4-one. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 5-Methylchroman-4-one.

Materials:

-

Cancer cell lines

-

5-Methylchroman-4-one

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-Methylchroman-4-one at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[4]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of 5-Methylchroman-4-one on cell cycle progression.

Materials:

-

Cancer cell lines

-

5-Methylchroman-4-one

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with 5-Methylchroman-4-one as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some chromanone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[2]

Mandatory Visualizations

Caption: General experimental workflow for evaluating the anticancer effects.

References

- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 5-Methylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are prevalent scaffolds in a variety of biologically active compounds, making their accurate and reliable quantification crucial in pharmaceutical research and development. This document provides detailed application notes and protocols for the quantitative analysis of 5-Methylchroman-4-one using modern analytical techniques. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and consistency of experimental data. This guide offers a comparative overview of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed analytical techniques.

While specific validated methods for 5-Methylchroman-4-one are not widely published, the protocols detailed below are based on established methodologies for the parent compound, chroman-4-one, and other structurally related molecules.[1] These methods serve as a robust starting point for developing and validating a quantitative assay for 5-Methylchroman-4-one in various sample matrices.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical technique was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics for the analysis of chroman-4-one, which can be extrapolated as a starting point for 5-Methylchroman-4-one method development.[1]

| Parameter | HPLC-UV | GC-MS |

| Linearity (R²) | > 0.999 | > 0.999 |

| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.2 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (% RSD) | < 2% | < 5% |

Mandatory Visualization

Experimental Workflow for 5-Methylchroman-4-one Quantification

The general workflow for the quantitative analysis of 5-Methylchroman-4-one is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

Caption: A schematic overview of the experimental workflow for the quantification of 5-Methylchroman-4-one.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol 1: Quantification of 5-Methylchroman-4-one by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and reliable approach for routine quality control and quantitative analysis of 5-Methylchroman-4-one.[1]

1. Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Materials and Reagents:

-

5-Methylchroman-4-one reference standard (purity ≥95%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Analytical grade phosphoric acid or formic acid

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient could be:

-

0-2 min: 30% Acetonitrile

-

2-10 min: 30% to 80% Acetonitrile

-

10-12 min: 80% Acetonitrile

-

12-15 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The UV spectrum of chroman-4-one typically shows maximum absorbance around 254 nm and 310 nm.[1] The optimal wavelength for 5-Methylchroman-4-one should be determined by acquiring a UV spectrum of the standard.

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Methylchroman-4-one standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.[1]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the sample onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[2]

-

5. Validation Procedure:

-

Linearity: Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.

-

Accuracy: Assess by the standard addition method or by analyzing spiked samples at different concentration levels.

-

Precision: Determine by repeated measurements of the same sample (intraday and interday).

Protocol 2: Quantification of 5-Methylchroman-4-one by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it the method of choice for trace-level detection and identification, particularly in complex matrices.[1]

1. Instrumentation:

-

A standard GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Materials and Reagents:

-

5-Methylchroman-4-one reference standard (purity ≥95%)

-

GC-grade dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

3. Chromatographic and Mass Spectrometric Conditions:

-

Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) targeting characteristic ions of 5-Methylchroman-4-one. For qualitative analysis, a full scan from m/z 40-450 can be used.[3]

4. Standard and Sample Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Methylchroman-4-one standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with ethyl acetate.

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To 1 mL of the sample, add 2 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

-

5. Validation Procedure:

-

Follow the same validation principles as outlined in the HPLC-UV protocol (Linearity, LOD, LOQ, Accuracy, and Precision).

Signaling Pathway Visualization

As no specific signaling pathways involving 5-Methylchroman-4-one were identified in the initial search, a generalized diagram illustrating a hypothetical drug-target interaction and downstream signaling cascade is provided. This serves as a template that can be adapted once the specific biological targets of 5-Methylchroman-4-one are elucidated.

Caption: A hypothetical signaling pathway for 5-Methylchroman-4-one.

References

Application Notes and Protocols for the Analysis of 5-Methylchroman-4-one by HPLC and NMR Techniques

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5-Methylchroman-4-one, a key intermediate in various synthetic pathways and a potential pharmacophore. The methodologies outlined leverage High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. These protocols are designed to offer robust and reliable analytical procedures for researchers and professionals in drug development and related scientific fields.

High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methylchroman-4-one

Introduction

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of moderately polar compounds like 5-Methylchroman-4-one.[1][2] This method offers excellent resolution, sensitivity, and reproducibility. The protocol described below is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Experimental Protocol

1.2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.

-

Reference Standard: Pure 5-Methylchroman-4-one.

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

1.2.2. Chromatographic Conditions

A typical set of starting conditions for the analysis of 5-Methylchroman-4-one is provided in the table below.

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimized based on UV scan) |

| Injection Volume | 10 µL |

1.2.3. Sample Preparation

-

Standard Solution: Accurately weigh about 10 mg of 5-Methylchroman-4-one reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Solution: Dissolve the sample containing 5-Methylchroman-4-one in methanol. The concentration should be adjusted to fall within the linear range of the calibration curve.[3]

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[1][3]

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The concentration of 5-Methylchroman-4-one in the sample can then be determined from this curve. Method validation should be performed according to ICH guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Table 1: Representative Quantitative HPLC Data for 5-Methylchroman-4-one

| Parameter | Value |

| Retention Time (RT) | ~12.5 min |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Note: The above values are illustrative and should be determined experimentally during method validation.

HPLC Workflow Diagram

References

- 1. oudacademia.com [oudacademia.com]

- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. youtube.com [youtube.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methylchroman-4-one as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic ketone that serves as a valuable building block in organic synthesis. Its scaffold is a key structural motif in a variety of biologically active compounds. The reactivity of the chroman-4-one core, particularly the active methylene group at the C3 position and the carbonyl group, allows for a range of chemical transformations. These modifications are instrumental in the development of novel therapeutic agents and other functional organic molecules. This document provides detailed application notes and experimental protocols for the use of 5-Methylchroman-4-one as a reagent in the synthesis of chalcone analogs and their subsequent conversion to pyrazoline derivatives. Additionally, the role of the broader class of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a significant target in drug discovery, is discussed.

Key Synthetic Applications

The primary synthetic utility of 5-methylchroman-4-one highlighted in these notes revolves around its use as a substrate in condensation reactions to form more complex heterocyclic systems.

Claisen-Schmidt Condensation for the Synthesis of 3-Aryliden-5-methylchroman-4-ones (Chalcone Analogs)

5-Methylchroman-4-one readily undergoes a Claisen-Schmidt condensation with various aromatic aldehydes. This reaction involves the base-catalyzed reaction between the enolizable ketone (5-methylchroman-4-one) and a non-enolizable aromatic aldehyde to form a β-hydroxy carbonyl compound, which then dehydrates to yield the corresponding α,β-unsaturated ketone, a chalcone analog. These chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds. A highly efficient, solvent-free grinding technique has been reported for this transformation, affording high yields of the desired products[1].

Synthesis of Pyrazoline Derivatives

The chalcone analogs derived from 5-methylchroman-4-one can be further utilized to construct five-membered heterocyclic rings. A common transformation is the reaction with hydrazine hydrate in an acidic medium, which leads to the formation of pyrazoline derivatives. Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-aryliden-5-methylchroman-4-ones via a solvent-free Claisen-Schmidt condensation[1].

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Benzyliden-5-methylchroman-4-one | 92 |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzyliden)-5-methylchroman-4-one | 90 |

| 3 | 4-Methylbenzaldehyde | 3-(4-Methylbenzyliden)-5-methylchroman-4-one | 88 |

| 4 | 4-Methoxybenzaldehyde | 3-(4-Methoxybenzyliden)-5-methylchroman-4-one | 85 |

| 5 | 3-Nitrobenzaldehyde | 3-(3-Nitrobenzyliden)-5-methylchroman-4-one | 75 |

Experimental Protocols

Protocol 1: Synthesis of 3-Aryliden-5-methylchroman-4-ones via Solvent-Free Grinding

This protocol is adapted from a reported environmentally benign procedure for the Claisen-Schmidt condensation[1].

Materials:

-

5-Methylchroman-4-one

-

Appropriate aromatic aldehyde

-

Anhydrous barium hydroxide (Ba(OH)₂)

-

Mortar and pestle

-

Dilute hydrochloric acid (HCl)

-

Ice-cold water

-

Filtration apparatus

Procedure:

-